An In-depth Technical Guide on the Core Chemical Properties of H-Phe(2-Cl)-OH
An In-depth Technical Guide on the Core Chemical Properties of H-Phe(2-Cl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Phe(2-Cl)-OH, chemically known as (2S)-2-amino-3-(2-chlorophenyl)propanoic acid, is a synthetic amino acid derivative of phenylalanine.[1] Its structure incorporates a chlorine atom at the ortho position of the phenyl ring, a modification that significantly influences its chemical and biological properties compared to its parent amino acid. This technical guide provides a comprehensive overview of the core chemical properties of H-Phe(2-Cl)-OH, including its physicochemical characteristics, spectral data, and biological activities, with a focus on its role as an enzyme inhibitor. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
The fundamental physicochemical properties of H-Phe(2-Cl)-OH are summarized in the table below, providing a quantitative overview of its key characteristics.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-3-(2-chlorophenyl)propanoic acid | [1] |
| Synonyms | 2-Chloro-L-phenylalanine, L-o-Chlorophenylalanine | [2] |
| CAS Number | 103616-89-3 | [3] |
| Molecular Formula | C₉H₁₀ClNO₂ | [3] |
| Molecular Weight | 199.63 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 227 - 235 °C | [2] |
| Optical Rotation | [α]²⁰D = -9.0 to -10.5° (c=1 in H₂O) | [2] |
| Solubility | Slightly soluble in ethanol. | [3] |
| pKa | Estimated pKa values are ~2 for the carboxylic acid group and ~9 for the amino group, typical for amino acids. | |
| Storage | Store at -20°C. | [3] |
Spectral Data
Detailed spectral analysis is crucial for the structural elucidation and confirmation of H-Phe(2-Cl)-OH.
Mass Spectrometry
Mass spectrometry data from PubChem reveals the following precursor ion masses:
NMR Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (in the range of 7.0-7.5 ppm), the α-proton (around 4.0 ppm), and the β-protons (around 3.0-3.3 ppm). The exact shifts and coupling patterns will be influenced by the chlorine substituent and the chiral center.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (120-140 ppm), the carboxylic carbon (around 175 ppm), the α-carbon (around 55 ppm), and the β-carbon (around 38 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of H-Phe(2-Cl)-OH is expected to exhibit characteristic absorption bands for its functional groups:
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O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹
-
N-H stretch (amine): A medium band around 3300-3500 cm⁻¹
-
C=O stretch (carboxylic acid): A strong band around 1700-1725 cm⁻¹
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C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹
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Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.
Experimental Protocols
Synthesis of H-Phe(2-Cl)-OH
A common method for the synthesis of 2-chloro-L-phenylalanine involves the use of 3-(2-chlorophenyl)-acrylic acid as a starting material. The following is a general protocol based on available literature[4]:
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Reaction Setup: 3-(2-chlorophenyl)-acrylic acid is dissolved in an aqueous ammonia (B1221849) solution. The pH is adjusted to 11 using sulfuric acid.
-
Enzymatic Conversion: A suspension of wet cells containing phenylalanine ammonia lyase (PAL) is added to the substrate solution. The reaction is carried out at 30°C with agitation.
-
Monitoring and Work-up: The reaction progress is monitored by HPLC. Upon completion, the cells are removed by centrifugation.
-
Purification: The supernatant is concentrated under reduced pressure, leading to the precipitation of the product. The precipitate is filtered, washed with water to remove inorganic salts, and dried to yield 2-chloro-L-phenylalanine. The enantiomeric excess can be determined by chiral HPLC.[4]
Recrystallization for Purification
Further purification can be achieved by recrystallization. While a specific protocol for H-Phe(2-Cl)-OH is not detailed, a general procedure for L-phenylalanine can be adapted[5]:
-
Solvent Selection: A mixed solvent system, such as methanol-water, is often effective.
-
Dissolution: The crude product is dissolved in the mixed solvent with heating.
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Hot Filtration: The hot solution is filtered to remove any insoluble impurities.
-
Crystallization: The filtrate is slowly cooled to induce crystallization. The cooling rate can be controlled to obtain well-defined crystals.
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Isolation and Drying: The crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.
Biological Activity and Signaling Pathways
H-Phe(2-Cl)-OH is recognized for its biological activity, primarily as an inhibitor of key enzymes involved in amino acid metabolism.
Inhibition of Tyrosine Hydroxylase
Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, such as dopamine, norepinephrine, and epinephrine. H-Phe(2-Cl)-OH can act as a competitive inhibitor of this enzyme, competing with the natural substrate, tyrosine, for binding to the active site. This inhibition can lead to a reduction in the production of catecholamines.
Caption: Competitive inhibition of Tyrosine Hydroxylase by H-Phe(2-Cl)-OH.
Interaction with Glutathione (B108866) S-Transferase (GST)
Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotics and endogenous electrophilic compounds. Halogenated aromatic compounds can interact with GSTs. While the direct inhibitory mechanism of H-Phe(2-Cl)-OH on GST is not fully elucidated, related halo-phenylalanines have been shown to be substrates for GST, leading to the formation of glutathione conjugates. This interaction can potentially deplete cellular glutathione levels and modulate GST activity.
Caption: Proposed interaction of H-Phe(2-Cl)-OH with Glutathione S-Transferase.
Applications in Research
The unique properties of H-Phe(2-Cl)-OH make it a valuable tool in various research areas:
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Metabolomics: It is used as an internal standard in metabolomics studies due to its structural similarity to natural amino acids and its distinct mass, allowing for accurate quantification of other metabolites.[3]
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Neuroscience: Its ability to inhibit tyrosine hydroxylase makes it a useful pharmacological tool for studying the role of catecholamines in neurological processes and disorders.
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Drug Development: As a synthetic amino acid, it can be incorporated into peptides to create novel therapeutic agents with enhanced stability, altered conformation, or specific inhibitory properties.
Safety and Handling
H-Phe(2-Cl)-OH should be handled with care in a laboratory setting. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
H-Phe(2-Cl)-OH is a synthetically modified amino acid with distinct chemical and biological properties. Its well-defined physicochemical characteristics, coupled with its inhibitory effects on key enzymes like tyrosine hydroxylase, make it a valuable molecule for researchers in the fields of biochemistry, pharmacology, and drug discovery. The information and protocols provided in this technical guide offer a solid foundation for the effective and safe utilization of H-Phe(2-Cl)-OH in scientific research and development. Further studies to elucidate its precise mechanisms of action and to explore its full therapeutic potential are warranted.
References
- 1. 2-Chloro-L-phenylalanine | C9H10ClNO2 | CID 2761491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 2-Chloro-L-phenylalanine | 103616-89-3 [chemicalbook.com]
- 5. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]
